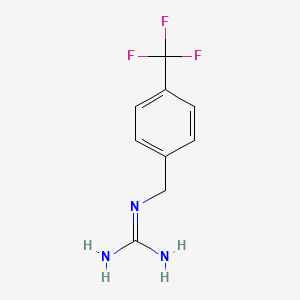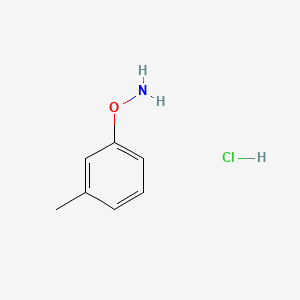
O-(m-Tolyl)hydroxylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(m-Tolyl)hydroxylamine Hydrochloride: is an organic compound that belongs to the class of hydroxylamines. It is characterized by the presence of a hydroxylamine group attached to a tolyl (methylphenyl) group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of O-(m-Tolyl)hydroxylamine Hydrochloride typically involves the reaction of m-toluidine with hydroxylamine hydrochloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxylamine derivative. The process can be summarized as follows:
Reaction of m-Toluidine with Hydroxylamine Hydrochloride: This step involves the nucleophilic attack of hydroxylamine on the aromatic amine, resulting in the formation of the hydroxylamine derivative.
Acidic Workup: The reaction mixture is treated with hydrochloric acid to protonate the hydroxylamine, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and may include additional purification steps such as recrystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: O-(m-Tolyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
O-(m-Tolyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the role of hydroxylamine derivatives in biological systems.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O-(m-Tolyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxylamine group can participate in nucleophilic addition or substitution reactions, while the aromatic ring can undergo electrophilic substitution. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
O-Benzoylhydroxylamine: Used as an electrophilic aminating reagent.
O-Cyclopropylhydroxylamine: Utilized in the synthesis of N-heterocycles.
Hydroxylamine-O-sulfonic acid: Known for its use in electrophilic amination reactions.
Uniqueness: O-(m-Tolyl)hydroxylamine Hydrochloride is unique due to its specific structure, which combines the properties of hydroxylamine and tolyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H10ClNO |
|---|---|
Poids moléculaire |
159.61 g/mol |
Nom IUPAC |
O-(3-methylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-6-3-2-4-7(5-6)9-8;/h2-5H,8H2,1H3;1H |
Clé InChI |
YYOSOFVVKQHFLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)ON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13689071.png)
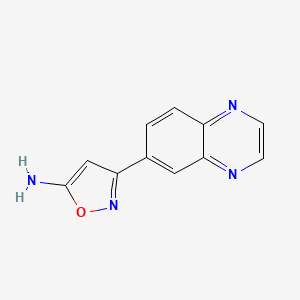
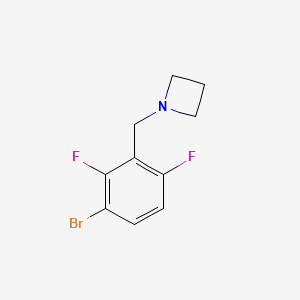


![5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689098.png)
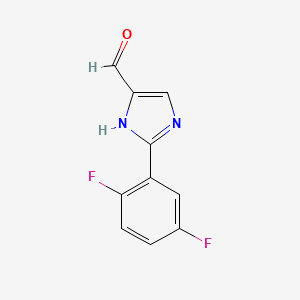


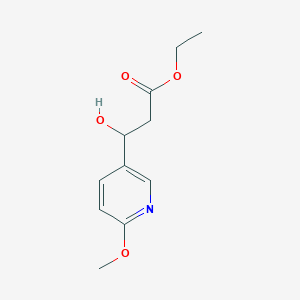
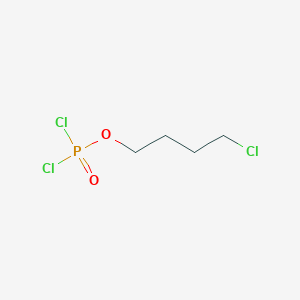
![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13689141.png)
